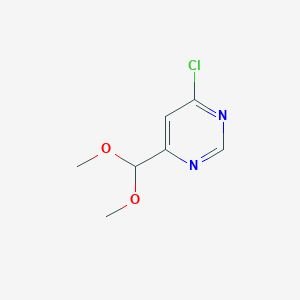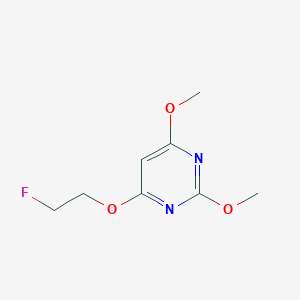
4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes This compound is characterized by the presence of a fluoroethoxy group and two methoxy groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine typically involves the reaction of 2,6-dimethoxypyrimidine with 2-fluoroethanol in the presence of a suitable base. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluoroethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The fluoroethoxy group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a solvent like acetonitrile or ethanol and a base such as triethylamine.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly in the development of antiviral and anticancer agents.
Biological Studies: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Radioligand Development: It is used in the synthesis of radioligands for positron emission tomography (PET) imaging, particularly for imaging neuroinflammation and other neurological conditions
Mechanism of Action
The mechanism of action of 4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b4,5-c’]dipyridine: Used as a PET tracer for detecting pathological aggregated tau in Alzheimer’s disease.
Lobelane Analogues: Containing 4-hydroxy and 4-(2-fluoroethoxy) aromatic substituents, these compounds are potent inhibitors of dopamine uptake.
Uniqueness
4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine is unique due to its specific structural features, such as the combination of fluoroethoxy and methoxy groups on a pyrimidine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H11FN2O3 |
|---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
4-(2-fluoroethoxy)-2,6-dimethoxypyrimidine |
InChI |
InChI=1S/C8H11FN2O3/c1-12-6-5-7(14-4-3-9)11-8(10-6)13-2/h5H,3-4H2,1-2H3 |
InChI Key |
RETKYQCMYOUPFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)OC)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)
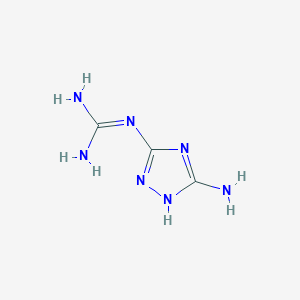
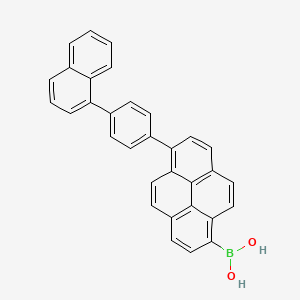
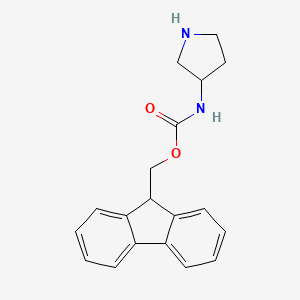
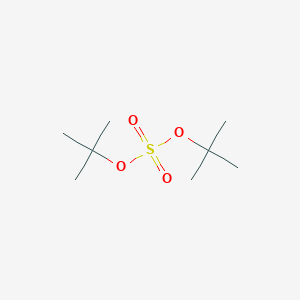
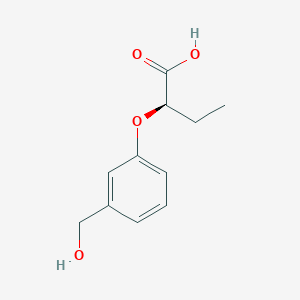
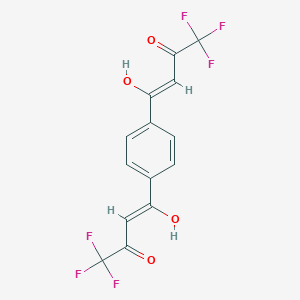


![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)](/img/structure/B13104884.png)
![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)

